REACTION_CXSMILES
|
[C:1]([O-:5])(=[O:4])[CH:2]=[CH2:3].[H][H].N(C(C)(C)C#N)=NC(C)(C)C#N.CCCCCC.[O:26]1[CH2:31]CO[CH2:28][CH2:27]1>O1CCCC1>[C:1]([O:5][CH2:28][CH2:27][O:26][CH3:31])(=[O:4])[CH:2]=[CH2:3]
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)[O-]
|
Name
|
( 1 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was synthesized
|
Type
|
CUSTOM
|
Details
|
to form a precipitate
|
Type
|
CUSTOM
|
Details
|
thus the product was isolated
|
Type
|
CUSTOM
|
Details
|
the resulting solution was purified with n-hexane twice
|
Type
|
CUSTOM
|
Details
|
the resultant was dried under reduced pressure for a whole day and night
|
Type
|
CUSTOM
|
Details
|
Thus, a clear and colorless polymer with high viscosity was obtained
|
Type
|
CUSTOM
|
Details
|
As a result of analysis of the thus obtained polymer by gel permeation chromatography (GPC)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OCCOC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O-:5])(=[O:4])[CH:2]=[CH2:3].[H][H].N(C(C)(C)C#N)=NC(C)(C)C#N.CCCCCC.[O:26]1[CH2:31]CO[CH2:28][CH2:27]1>O1CCCC1>[C:1]([O:5][CH2:28][CH2:27][O:26][CH3:31])(=[O:4])[CH:2]=[CH2:3]
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)[O-]
|
Name
|
( 1 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was synthesized
|
Type
|
CUSTOM
|
Details
|
to form a precipitate
|
Type
|
CUSTOM
|
Details
|
thus the product was isolated
|
Type
|
CUSTOM
|
Details
|
the resulting solution was purified with n-hexane twice
|
Type
|
CUSTOM
|
Details
|
the resultant was dried under reduced pressure for a whole day and night
|
Type
|
CUSTOM
|
Details
|
Thus, a clear and colorless polymer with high viscosity was obtained
|
Type
|
CUSTOM
|
Details
|
As a result of analysis of the thus obtained polymer by gel permeation chromatography (GPC)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OCCOC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |